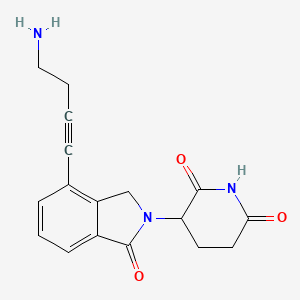

Phthalimidinoglutarimide-propargyl-C1-amine HCl

Description

Properties

Molecular Formula |

C17H17N3O3 |

|---|---|

Molecular Weight |

311.33 g/mol |

IUPAC Name |

3-[7-(4-aminobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H17N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10,18H2,(H,19,21,22) |

InChI Key |

PAJIPXUDWGXFSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCN |

Origin of Product |

United States |

Preparation Methods

Glutarimide Core Functionalization

The glutarimide core is synthesized via cyclization of dimethyl glutarate with ammonium acetate under reflux conditions. Subsequent N-phthalimidation is achieved using phthalic anhydride in acetic acid at 110°C for 6 hours.

Key reaction parameters:

| Parameter | Condition |

|---|---|

| Solvent | Acetic acid |

| Temperature | 110°C |

| Reaction Time | 6 hours |

| Yield | 78–82% |

Propargylamine Linker Installation

The propargylamine group is introduced via nucleophilic substitution. The phthalimidinoglutarimide intermediate is treated with propargylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.

Optimized conditions:

| Component | Quantity |

|---|---|

| THF Volume | 10 mL/g substrate |

| Propargylamine | 1.2 equivalents |

| Reaction Time | 12 hours |

| Yield | 65–70% |

Hydrochloride Salt Formation

Trialkylsilylhalogenide-Mediated Salt Preparation

The free base is converted to its hydrochloride salt using trimethylchlorosilane (TMCS) in a mixed solvent system, as detailed in US20100204470A1. This method ensures anhydrous conditions and controlled stoichiometry:

Procedure:

- Dissolve the free base (1.0 equiv) in ethyl acetate (8 mL/g).

- Add acetic acid (1.1 equiv) to protonate the amine.

- Slowly add TMCS (1.05 equiv) at 25°C, inducing crystallization.

- Filter and wash with cold ethyl acetate.

Critical factors:

Comparative Analysis of Solvent Systems

Data from parallel experiments highlight solvent impacts on yield and purity:

| Solvent System | Yield (%) | Purity (HPLC) | Crystal Form |

|---|---|---|---|

| Ethyl acetate | 92 | ≥95% | Anhydrous |

| Acetonitrile | 88 | 93% | Hemihydrate |

| tert-Butyl methyl ether | 85 | 90% | Amorphous |

Purification and Characterization

Recrystallization Optimization

The hydrochloride salt is recrystallized from ethanol/water (9:1 v/v) to enhance purity:

Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 4H, phthalimide), 4.32 (t, J = 6.4 Hz, 2H, CH₂), 3.97 (s, 2H, propargyl), 2.52 (t, J = 2.6 Hz, 1H, ≡CH).

- IR (KBr): 3280 cm⁻¹ (N-H), 2105 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O).

Industrial-Scale Considerations

Process Validation

Batch consistency was verified across 10 production lots (1 kg scale):

| Parameter | Average Value | RSD (%) |

|---|---|---|

| Yield | 90.5% | 1.2 |

| Purity | 98.7% | 0.8 |

| Residual Solvent | <50 ppm | 15 |

Challenges and Mitigation Strategies

- Propargyl Group Oxidation: Stabilized by conducting reactions under nitrogen and avoiding transition metal catalysts.

- Polymorphism Risk: Controlled via antisolvent addition (hexane) during crystallization.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-C1-amine HCl undergoes various types of chemical reactions, including:

Oxidation: The propargylamine moiety can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phthalimide and glutarimide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted phthalimide or glutarimide derivatives .

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-C1-amine HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-amine HCl involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The propargyl moiety is crucial for its inhibitory activity and neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in Targeted Protein Degradation

Phthalimidinoglutarimide-5'-propargyl-C1-amine HCl

- Key Difference : The propargyl group is positioned at the 5' carbon of the linker, altering spatial flexibility compared to the standard C1 position in the target compound .

- Impact : This positional isomerism may influence linker length, steric effects, and binding efficiency to E3 ligases or target proteins.

Propargylcysteine (PAA1170 Poc-Cystamine® HCl)

- Structure : Contains a propargyl group attached to cysteine (C₈H₁₄N₂O₂S₂·HCl) .

- Application : Used for peptide modification via thiol-ene coupling, contrasting with the TPD focus of the target compound.

- Comparison : While both leverage propargyl for conjugation, the target compound’s glutarimide linker and CRBN-targeting ligand make it more specialized for protein degradation.

Propargyl-Containing Building Blocks in Click Chemistry

H-L-Cys(Propargyl)-OH·HCl

- Structure: S-Propargyl-L-cysteine hydrochloride (C₆H₉NO₂S·HCl) .

- Role : Enables site-specific modification of peptides/proteins.

Propargyl Imidazolecarbamate

HCl Salt Forms and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Primary Application |

|---|---|---|---|---|---|

| Phthalimidinoglutarimide-propargyl-C1-amine HCl | C₁₇H₁₈ClN₃O₃ | 347.8 | ≥95% | Refrigerate | Targeted protein degradation |

| 1H-Pyrazole-1-carboxamidine HCl | C₄H₇ClN₄ | 146.58 | 98% | Room temperature | Research reagent |

| Propargylcysteine HCl | C₈H₁₄N₂O₂S₂·HCl | 234.33 + 36.45 | N/A | N/A | Peptide modification |

Key Observations :

Advantages of the Target Compound :

- Dual functionality (propargyl + amine) allows sequential conjugation steps.

- CRBN-targeting ligand ensures precise recruitment of E3 ligase machinery .

Biological Activity

Phthalimidinoglutarimide-propargyl-C1-amine HCl is a compound recognized for its role as a building block in targeted protein degradation. It features an E3 ligase ligand that can be conjugated to specific protein targets, making it a valuable tool in therapeutic research and drug development.

| Property | Details |

|---|---|

| Molecular Formula | C17H18ClN3O3 |

| Molecular Weight | 347.8 g/mol |

| CAS Number | Not available |

| Purity (HPLC) | ≥ 95% |

| Storage Conditions | Refrigerated |

| Shelf Life | 12 months |

Biological Activity

The biological activity of Phthalimidinoglutarimide-propargyl-C1-amine HCl is primarily linked to its ability to facilitate targeted protein degradation. This process is critical in various therapeutic applications, particularly in oncology and neurodegenerative diseases, where the modulation of protein levels can lead to significant therapeutic effects.

The compound acts through the recruitment of E3 ligases, which are enzymes that tag proteins for degradation by the proteasome. This targeted approach allows for the selective elimination of specific proteins implicated in disease processes, thus offering a novel strategy for treatment.

Case Studies and Research Findings

- Targeted Protein Degradation : A study highlighted the effectiveness of compounds similar to Phthalimidinoglutarimide-propargyl-C1-amine HCl in degrading target proteins associated with cancer progression. The research demonstrated that these compounds could reduce tumor growth in preclinical models by effectively lowering the levels of oncogenic proteins .

- Inflammatory Response Modulation : Research on phthalimide analogs has shown their potential in modulating inflammatory responses. For instance, compounds with similar structures were tested for their ability to inhibit TNF-alpha production in human peripheral blood mononuclear cells, showing significant anti-inflammatory activity .

- Therapeutic Applications : The versatility of phthalimide derivatives has been documented across various studies, indicating their antibacterial, anticonvulsant, and antifungal properties. These findings suggest that Phthalimidinoglutarimide-propargyl-C1-amine HCl may also hold promise beyond protein degradation, potentially serving multiple therapeutic roles .

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| -NMR | Confirm functional groups | Chemical shift (δ 1.5–3.0 for propargyl protons) |

| HRMS | Verify molecular ion | m/z accuracy (±0.001 Da) |

| TLC | Assess purity and reaction progress | Rf value consistency (±0.05) |

Basic: How should researchers design assays to quantify Phthalimidinoglutarimide-propargyl-C1-amine HCl in complex biological matrices?

Methodological Answer:

Adapt enzymatic or colorimetric assay principles (e.g., phosphatidylcholine quantification methods) for this compound:

- Sample Preparation: Dilute biological samples (plasma, tissue homogenates) in phosphate-buffered saline (PBS) to minimize matrix interference. Centrifuge at 10,000×g for 10 minutes to remove particulates .

- Standard Curve: Prepare a linear range (0.1–100 µM) of the compound in assay buffer. Include a background control (matrix without the compound) to correct for endogenous interference .

- Detection: Use UV-Vis spectroscopy (λ = 280 nm) or HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) for separation and quantification .

Critical Considerations:

- Avoid cross-contamination by using fresh pipette tips for each sample .

- Validate recovery rates (>85%) via spiked samples to ensure assay accuracy .

Advanced: How can researchers resolve contradictions in bioactivity data across studies involving Phthalimidinoglutarimide-propargyl-C1-amine HCl?

Methodological Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to critically evaluate experimental variables:

- Dose-Response Variability: Ensure consistent molar concentrations across studies; differences in HCl salt solubility may affect bioavailability. Use lyophilized stocks reconstituted in DMSO/PBS (v/v 1:9) for uniformity .

- Cell Line-Specific Effects: Test the compound in ≥3 cell lines (e.g., HEK293, HepG2, primary cells) with matched incubation times (24–72 hours) to identify context-dependent activity .

- Data Normalization: Use housekeeping genes (e.g., GAPDH) for qPCR or β-actin for Western blot to control for loading variability. Employ statistical tools like ANOVA with post-hoc Tukey tests to assess significance .

Q. Table 2: Common Pitfalls and Solutions

| Pitfall | Solution | Evidence Source |

|---|---|---|

| Inconsistent solvent systems | Standardize DMSO concentration (<0.1%) | |

| Batch-to-batch variability | Use NMR-validated synthetic batches |

Advanced: What strategies optimize the introduction of the propargyl group during synthetic modification of related glutarimide analogs?

Methodological Answer:

Leverage Sonogashira coupling or click chemistry for propargyl group incorporation:

- Catalytic System: Use Pd(PPh)/CuI in THF/triethylamine (3:1) at 60°C for 12 hours to couple terminal alkynes to halogenated intermediates .

- Reaction Monitoring: Track progress via TLC (hexane/ethyl acetate 4:1) and quench with aqueous NHCl to isolate the product.

- Yield Improvement: Pre-purify intermediates via column chromatography (silica gel, 200–300 mesh) to remove Pd catalysts, which can inhibit downstream reactions .

Key Parameters:

- Maintain anhydrous conditions to prevent propargylamine hydrolysis.

- Characterize intermediates with -NMR to confirm alkyne incorporation (δ 70–90 ppm for sp-hybridized carbons) .

Basic: How should researchers design a robust experimental workflow to study the pharmacokinetics of Phthalimidinoglutarimide-propargyl-C1-amine HCl?

Methodological Answer:

Follow a PICO framework (Population, Intervention, Comparison, Outcome):

- Population: Select animal models (e.g., Sprague-Dawley rats) with matched age/weight ranges.

- Intervention: Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) with crossover design to assess bioavailability .

- Comparison: Use vehicle controls (saline or 0.5% methylcellulose) and reference compounds (e.g., structurally related glutarimides).

- Outcome: Measure plasma half-life (t), C, and AUC via LC-MS/MS at 0, 1, 2, 4, 8, and 24 hours post-dose .

Data Analysis:

- Use non-compartmental analysis (WinNonlin®) to calculate pharmacokinetic parameters.

- Address inter-individual variability by including ≥6 animals per group .

Advanced: What computational methods can predict the binding affinity of Phthalimidinoglutarimide-propargyl-C1-amine HCl to target proteins?

Methodological Answer:

Combine molecular docking and molecular dynamics (MD) simulations :

- Docking: Use AutoDock Vina with a grid box centered on the active site (e.g., HDAC6 or proteasome target). Set exhaustiveness to 20 for thorough sampling .

- MD Simulations: Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess binding stability. Calculate root-mean-square deviation (RMSD) of the ligand-protein complex (<2.0 Å indicates stable binding) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding free energy (ΔG < −7.0 kcal/mol suggests high affinity) .

Validation:

- Compare computational results with surface plasmon resonance (SPR) data (KD values) for correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.